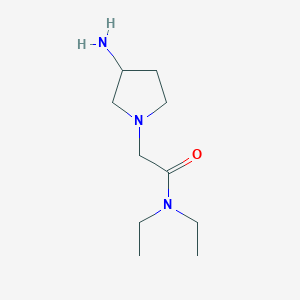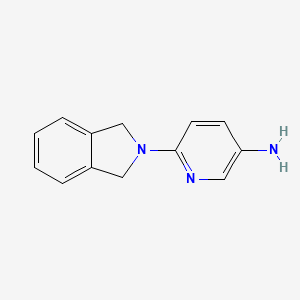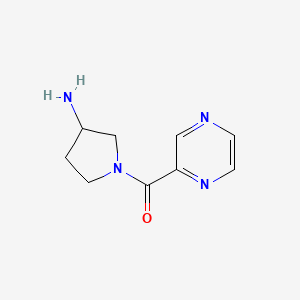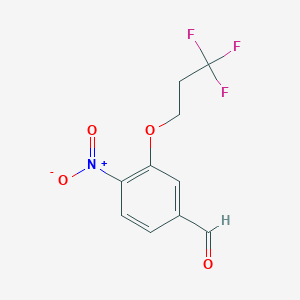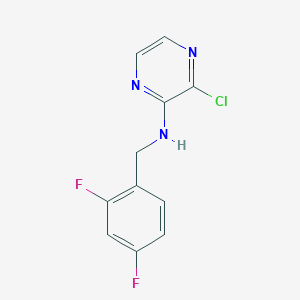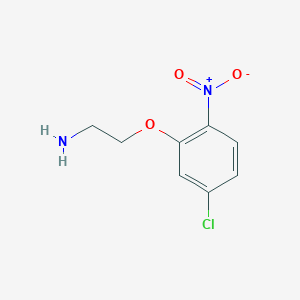![molecular formula C12H14FN3 B1468494 ({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 1343047-02-8](/img/structure/B1468494.png)
({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Vue d'ensemble
Description
The compound is an amine, which is an organic compound and functional group that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The pyrazole ring is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . It also contains a fluorophenylmethyl group and a methylamine group.Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in hydrogen bonding, which can affect their physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines, for example, are often polar and can participate in hydrogen bonding, which can affect their boiling points and solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The scientific interest in pyrazole derivatives, including compounds structurally related to ({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine, has led to extensive research on their synthesis, characterization, and potential applications. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines, leading to various pyrazole-based compounds with diverse biological activities. Structural analysis through X-Ray crystallography and spectroscopic methods provides insights into their geometric parameters and the potential origin of their biological activity against breast cancer and microbial infections (Titi et al., 2020).
Antitumor, Antifungal, and Antibacterial Activities
The armed pyrazoles synthesized through the above-mentioned methods have been investigated for their biological activities. Theoretical and experimental studies suggest these compounds exhibit significant antitumor, antifungal, and antibacterial properties. This indicates a broad spectrum of pharmacological applications, providing a foundation for further drug development efforts targeting these health issues (Titi et al., 2020).
Impact on Reductive Cyclization Process
Further research into pyrazole derivatives explores the impact of intramolecular hydrogen bonding on the reductive cyclization process, essential for creating substituted pyrazoloquinoxalines. This understanding is critical for developing more efficient synthetic routes and potentially new therapeutic agents (Szlachcic et al., 2020).
Isostructural Analysis
Isostructural analysis of pyrazole derivatives has also been conducted, revealing insights into their molecular conformations and potential interactions with biological targets. Such studies are crucial for the rational design of molecules with desired biological activities (Kariuki et al., 2021).
Corrosion Inhibition
In addition to biomedical applications, some pyrazole derivatives have been studied for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion in acidic media. This highlights the versatility of pyrazole derivatives in various industrial applications (Chetouani et al., 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction of the compound with its targets would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could result in changes to the conformation or activity of the target proteins .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-6-10-7-15-16(8-10)9-11-4-2-3-5-12(11)13/h2-5,7-8,14H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEOITGVILNBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




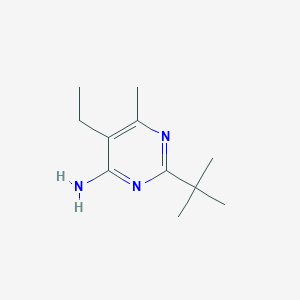
![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine](/img/structure/B1468419.png)
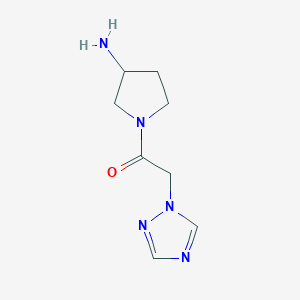
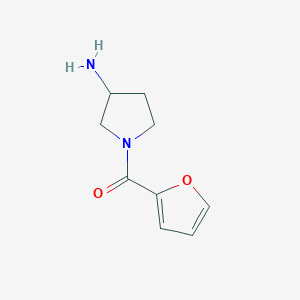
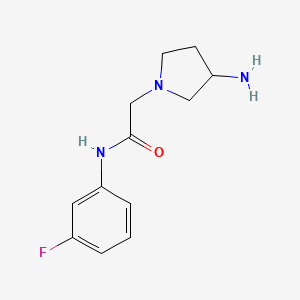
![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)
![1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine](/img/structure/B1468425.png)
